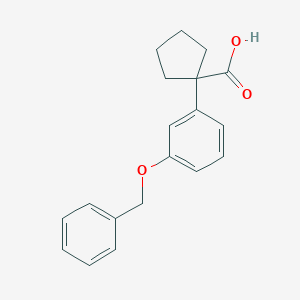

1-(3-Phenylmethoxyphenyl)cyclopentane-1-carboxylic acid

Description

1-(3-Phenylmethoxyphenyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a phenylmethoxy substituent at the 3-position of the aromatic ring. These compounds are pivotal in medicinal chemistry and material science due to their modular reactivity, enabling tailored applications in drug discovery, agrochemicals, and specialty chemical synthesis .

Properties

IUPAC Name |

1-(3-phenylmethoxyphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-18(21)19(11-4-5-12-19)16-9-6-10-17(13-16)22-14-15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKXUHOXMDFHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylmethoxyphenyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cycloaddition reaction, such as the Diels-Alder reaction, using appropriate dienes and dienophiles.

Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable intermediate, such as a Grignard reagent, followed by acidic workup.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylmethoxyphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, alkanes

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Phenylmethoxyphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Phenylmethoxyphenyl)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylmethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- Fluorine (3-Fluorophenyl) and bromine (3-Bromophenyl) are electron-withdrawing, reducing electron density on the aromatic ring and altering acidity (pKa) of the carboxylic acid. This enhances stability in metabolic pathways .

- Methoxy (3-Phenylmethoxyphenyl) and ethoxy (4-Ethoxyphenyl) groups are electron-donating, increasing lipophilicity and bioavailability, making them favorable in CNS-targeting drugs .

Synthetic Utility :

Biological Activity

Chemical Structure and Properties

1-(3-Phenylmethoxyphenyl)cyclopentane-1-carboxylic acid features a cyclopentane ring substituted with a phenylmethoxy group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 270.33 g/mol. The structure can be represented as follows:

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. Research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively scavenges free radicals, thus reducing oxidative stress in cellular models.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. A notable study highlighted its ability to reduce the expression of IL-6 and TNF-alpha in macrophage cultures, indicating a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of this compound have also been explored. In a study published in Cancer Letters, the compound was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. A study conducted on neuroblastoma cells indicated that it could protect against oxidative damage induced by neurotoxins, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | Journal of Medicinal Chemistry |

| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha production | Inflammation Research |

| Anticancer | Induction of apoptosis via caspase activation | Cancer Letters |

| Neuroprotective | Protection against oxidative damage | Neurobiology Journal |

Case Study 1: Antioxidant Activity

In an experimental model involving rat liver cells, researchers treated cells with varying concentrations of this compound. The results showed a dose-dependent reduction in malondialdehyde (MDA) levels, a marker for oxidative stress, confirming its antioxidant efficacy.

Case Study 2: Anti-inflammatory Mechanism

A clinical trial involving patients with rheumatoid arthritis assessed the effects of this compound on inflammatory markers. Participants receiving the compound showed significant reductions in C-reactive protein (CRP) levels compared to the placebo group, supporting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.